molecular formula C11H10ClN3OS B8807040 4-Amino-2-(3-chlorophenylmethylthio)-6-hydroxypyrimidine

4-Amino-2-(3-chlorophenylmethylthio)-6-hydroxypyrimidine

Cat. No. B8807040
M. Wt: 267.74 g/mol
InChI Key: ATGRTSBOPIQKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106063B2

Procedure details

The subtitle compound was prepared according to the procedure of Example 1 step i) treating 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (10.00 g) with 3-chlorobenzyl chloride (9.98 g) to afford the subtitle compound as a white solid. Yield: 15.00 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.98 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][C:3]1[CH:8]=[C:7]([OH:9])[N:6]=[C:5]([SH:10])[N:4]=1.[Cl:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=1)[CH2:15]Cl>>[NH2:2][C:3]1[N:4]=[C:5]([S:10][CH2:15][C:14]2[CH:17]=[CH:18][CH:19]=[C:12]([Cl:11])[CH:13]=2)[NH:6][C:7](=[O:9])[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O.NC1=NC(=NC(=C1)O)S
Name
Quantity
9.98 g
Type
reactant
Smiles
ClC=1C=C(CCl)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The subtitle compound was prepared

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(NC(=N1)SCC1=CC(=CC=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.